molecular formula C12H14N2O3 B2383581 1-(1,3-Benzodioxol-5-ylcarbonyl)piperazine CAS No. 55966-96-6

1-(1,3-Benzodioxol-5-ylcarbonyl)piperazine

Cat. No.: B2383581
CAS No.: 55966-96-6
M. Wt: 234.255
InChI Key: DSEWOOAOXQETRT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(1,3-Benzodioxol-5-ylcarbonyl)piperazine typically involves the reaction of piperazine with 1,3-benzodioxole-5-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-ylcarbonyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylcarbonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylcarbonyl)piperazine is not fully understood, but it is believed to interact with specific molecular targets, such as proteins and enzymes, through its piperazine and benzodioxole moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also participate in signaling pathways by binding to receptors or other cellular components .

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-ylcarbonyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the piperazine ring and the benzodioxole moiety, which imparts distinct chemical reactivity and biological interactions.

Properties

IUPAC Name

1,3-benzodioxol-5-yl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-12(14-5-3-13-4-6-14)9-1-2-10-11(7-9)17-8-16-10/h1-2,7,13H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEWOOAOXQETRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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